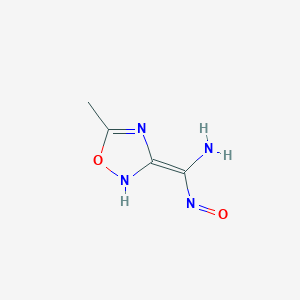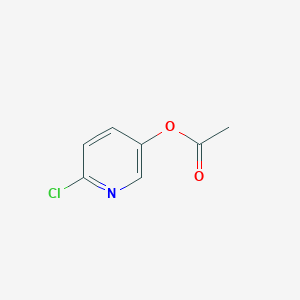
6-Chloropyridin-3-yl acetate
Übersicht
Beschreibung
6-Chloropyridin-3-yl acetate is an organic compound with the chemical formula C8H8ClNO2. It is a colorless to yellow liquid that is soluble in common organic solvents such as ethanol, ether, and chlorinated hydrocarbons . This compound is often used as an intermediate in organic synthesis and drug synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Chloropyridin-3-yl acetate can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine-5-carboxylic acid with ethyl formate . Another method includes the esterification of 6-chloro-3-pyridineacetic acid with ethanol in the presence of sulfuric acid, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions. The process includes refluxing 6-chloro-3-pyridineacetic acid with ethanol and sulfuric acid, followed by neutralization with sodium bicarbonate and extraction with dichloromethane .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloropyridin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloronicotinic acid.
Reduction: Reduction reactions can convert it into 6-chloropyridin-3-yl methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-Chloronicotinic acid.
Reduction: 6-Chloropyridin-3-yl methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloropyridin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Chloropyridin-3-yl acetate involves its interaction with various molecular targets. The pyridine ring in its structure can act as a pharmacophore, modifying the properties of the compound and enabling it to interact with specific enzymes or receptors . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
2-(6-Chloropyridin-3-yl)acetic acid: Similar in structure but with a carboxylic acid group instead of an acetate group.
N′-[(6-Chloropyridin-3-yl)methyl]-N-methylacetamide: A related compound with a different functional group.
Uniqueness: 6-Chloropyridin-3-yl acetate is unique due to its specific functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its solubility in common organic solvents and its ability to undergo various transformations make it particularly valuable in both research and industrial applications .
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLWOGUAXAQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356133 | |
| Record name | 5-Acetyloxy-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188057-24-1 | |
| Record name | 5-Acetyloxy-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B67068.png)


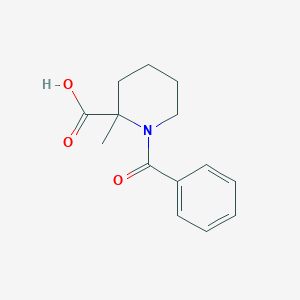
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
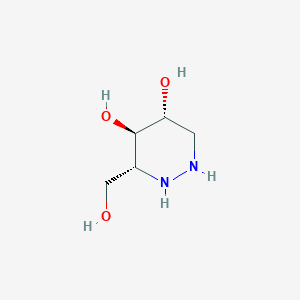

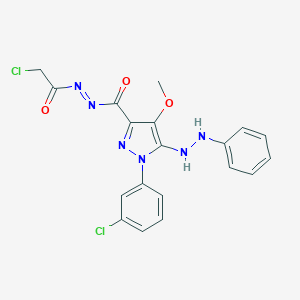
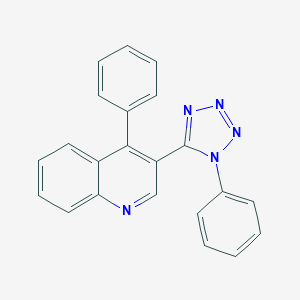
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
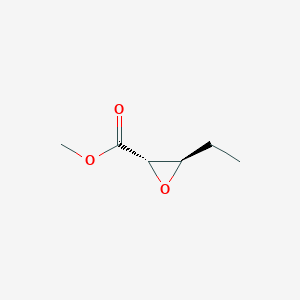
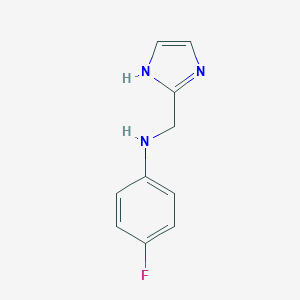
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
